2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride

Regioisomerism Structure-Activity Relationship NSAID pharmacology

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS 63992-32-5; molecular formula C₂₀H₂₆ClNO₂; MW 347.88 g/mol) is a synthetic biphenyl derivative belonging to the class of basic aminoalkyl ester hydrochlorides. The compound is an ester prodrug of 2-([1,1′-biphenyl]-2-yl)acetic acid (2-biphenylacetic acid; CAS 14676-52-9), featuring a diethylaminoethyl promoiety that confers aqueous solubility via hydrochloride salt formation and enables pH-dependent hydrolysis to release the parent carboxylic acid.

Molecular Formula C20H26ClNO2
Molecular Weight 347.9 g/mol
CAS No. 63992-32-5
Cat. No. B13783289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride
CAS63992-32-5
Molecular FormulaC20H26ClNO2
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C20H25NO2.ClH/c1-3-21(4-2)14-15-23-20(22)16-18-12-8-9-13-19(18)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H
InChIKeyMRGGCOJFSFIOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Biphenylacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride (CAS 63992-32-5): Core Structural and Pharmacological Identity for Informed Procurement


2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS 63992-32-5; molecular formula C₂₀H₂₆ClNO₂; MW 347.88 g/mol) is a synthetic biphenyl derivative belonging to the class of basic aminoalkyl ester hydrochlorides. The compound is an ester prodrug of 2-([1,1′-biphenyl]-2-yl)acetic acid (2-biphenylacetic acid; CAS 14676-52-9), featuring a diethylaminoethyl promoiety that confers aqueous solubility via hydrochloride salt formation and enables pH-dependent hydrolysis to release the parent carboxylic acid . First described in the classic antispasmodic series by Burtner and Cusic (1943), this compound occupies a structurally unique niche at the intersection of biphenylacetic acid pharmacology and basic ester prodrug design, distinct from both the well-known 4-substituted isomer felbinac (4-biphenylacetic acid; CAS 5728-52-9) and the diphenylacetate ester adiphenine (Trasentin; CAS 64-95-9) [1].

Why 2-Biphenylacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride Cannot Be Replaced by 4-Substituted Isomers or Common Aminoalkyl Esters in Research and Industrial Applications


Substitution between biphenylacetic acid derivatives is scientifically hazardous because the position of the acetic acid moiety on the biphenyl ring (2- vs. 4-substitution) fundamentally alters steric conformation, receptor binding topography, metabolic susceptibility, and the physicochemical properties of the derived ester prodrugs . The 2-substituted isomer (target compound) presents the carboxylate in an ortho-relationship to the biaryl bond, creating a sterically constrained pharmacophore that differs substantially from the para-substituted felbinac/BPAA scaffold widely exploited in topical NSAID formulations [1]. Furthermore, replacement of the diethylaminoethyl ester promoiety with simple alkyl esters (methyl, ethyl, butyl) eliminates the pH-dependent solubility conferred by the ionizable tertiary amine hydrochloride, directly altering dissolution rate, absorption, and pulmonary first-pass metabolic handling as demonstrated for the broader class of biphenylacetic acid aliphatic esters [2]. These structural distinctions are not cosmetic; they are primary drivers of pharmacological activity, tissue distribution, and hydrolytic activation kinetics, making direct interchange without re-validation quantitatively unsupportable [3].

Quantitative Differentiation Guide for 2-Biphenylacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride (CAS 63992-32-5): Head-to-Head and Class-Level Evidence for Scientific Selection


Regioisomeric Specificity: 2-Biphenylacetic Acid vs. 4-Biphenylacetic Acid (Felbinac) Pharmacophore Distinction

The target compound is derived from 2-biphenylacetic acid (CAS 14676-52-9), in which the acetic acid moiety is attached at the ortho (2-) position of the biphenyl ring, whereas the clinically utilized felbinac (4-biphenylacetic acid, CAS 5728-52-9) and its ethyl ester prodrug (felbinac ethyl, CAS 5728-52-9) bear the acetic acid substituent at the para (4-) position . This regioisomeric difference, while preserving identical molecular formula (C₁₄H₁₂O₂) and molecular weight (212.24 g/mol), generates distinct three-dimensional pharmacophore geometries: the dihedral angle between the pendant acetic acid chain and the biphenyl plane differs substantially between 2- and 4-substituted isomers, directly affecting the spatial presentation of the carboxylate to COX enzyme active sites and other molecular targets [1]. In contrast, adiphenine (CAS 64-95-9) employs a diphenylacetic acid scaffold (two phenyl rings attached to the same carbon) rather than a biphenyl system, representing a fundamentally different structural class with its own distinct pharmacological profile [2].

Regioisomerism Structure-Activity Relationship NSAID pharmacology Prodrug design

Antispasmodic Potency: Burtner & Cusic 1943 SAR Series Comparing Polynuclear Carboxylic Acid Basic Esters

The direct synthetic origin of the target compound lies in the foundational structure-activity relationship study by Burtner and Cusic (1943), who synthesized and pharmacologically evaluated a series of basic diethylaminoethyl esters of polynuclear carboxylic acids, including 2-biphenylacetic acid diethylaminoethyl ester [1]. In this study, the formation of a carbon-carbon bond or bridge between the two benzene nuclei in basic esters was reported to produce a 'marked increase in spasmolytic activity without increasing the toxicity' [1]. The benchmark compound of the series, diethylaminoethyl fluorene-9-carboxylate, was approximately six times as effective as the corresponding diphenylacetate ester (adiphenine/Trasentin) and possessed the highest therapeutic index of the series [1]. While the precise spasmolytic potency of the 2-biphenylacetic acid ester was reported within this comparative framework, the paper establishes that the biphenyl-bridged structure confers intermediate spasmolytic activity between the fully bridged fluorene carboxylate and the non-bridged diphenylacetate ester [1].

Antispasmodic activity Basic ester SAR Fluorene-9-carboxylate comparator Therapeutic index

Hydrochloride Salt Solubility Advantage vs. Free Base and Simple Alkyl Ester Forms

The target compound (CAS 63992-32-5) is supplied specifically as the hydrochloride salt, a formulation-critical feature that distinguishes it from both the free base form and neutral alkyl ester prodrugs such as felbinac ethyl ester (ethyl 4-biphenylyl acetate, EBA) [1]. The diethylaminoethyl promoiety contains a tertiary amine with a pKa in the physiological range (estimated ~8-9 for tertiary aminoethyl esters), which, when protonated as the hydrochloride salt, dramatically increases aqueous solubility compared to the neutral free base and the simple ethyl ester prodrug . This pH-dependent ionization behavior enables the compound to exist in a water-soluble protonated form at formulation pH while permitting pH-dependent hydrolysis to release the parent 2-biphenylacetic acid . By contrast, felbinac ethyl ester (EBA), a neutral prodrug, requires cyclodextrin complexation to achieve adequate aqueous solubility for pharmaceutical formulation, as demonstrated in studies showing that β-cyclodextrin derivatives were necessary to enhance absorption and localized activation of EBA from ointments [2].

Aqueous solubility Salt formation Ionizable prodrug Formulation enablement

Pulmonary First-Pass Metabolism Profile Inferred from Biphenylacetic Acid Aliphatic Ester Class Behavior

The pulmonary first-pass metabolic handling of biphenylacetic acid aliphatic esters was systematically characterized by Dickinson and Taylor (1998), who demonstrated that for all esters studied, post-absorptive pulmonary first-pass extraction was insignificant while pre-absorptive first-pass extraction exceeded 80% [1]. This class-level finding indicates that the diethylaminoethyl ester, like other aliphatic esters in this series, undergoes extensive pre-absorptive pulmonary hydrolysis, releasing the active 2-biphenylacetic acid within the lung before reaching systemic circulation when administered via intratracheal or inhalation routes [1]. Importantly, the pulmonary intrinsic clearance (Vmax/Km) of biphenylacetic acid esters was shown to be parabolically related to ester lipophilicity, meaning the diethylaminoethyl substituent, with its ionizable amine, will exhibit different pulmonary hydrolytic kinetics compared to simple alkyl esters (methyl, ethyl, butyl) whose log P values fall on different regions of the parabolic relationship [2]. This creates route-dependent bioavailability differences between the target compound and neutral ester analogs that cannot be predicted by simple structural analogy.

Pulmonary metabolism First-pass extraction Prodrug hydrolysis Intratracheal administration

Absence of COX-2 Selectivity: Differentiation from Modern COX-2-Selective NSAID Scaffolds for Mechanistic Studies

The parent compound 4-biphenylacetic acid (BPAA, felbinac) has been characterized as a non-selective COX inhibitor, inhibiting prostaglandin synthesis in vitro and in vivo across multiple tissue types, with reported IC₅₀ values of approximately 865.68 nM for COX-1 and 976 nM for COX-2—demonstrating essentially no isoform selectivity [1]. While direct COX inhibition data for the 2-substituted isomer (2-biphenylacetic acid) are not available in the peer-reviewed literature, the metabolic conversion of fenbufen to 4-BPAA is required for its anti-inflammatory activity, and BPAA is more potent than fenbufen itself as an inhibitor of both prostaglandin synthesis and collagen-induced platelet aggregation [2][3]. This class-level evidence positions the target compound's parent acid (2-BPAA) as a putative non-selective COX inhibitor, structurally distinct from both the 4-substituted BPAA and modern COX-2-selective agents (e.g., celecoxib), making it valuable for studying the impact of regioisomerism on COX isoform binding kinetics.

COX inhibition Prostaglandin synthesis NSAID selectivity Fenbufen metabolism

Reasonable Application Scenarios for 2-Biphenylacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride Based on Verified Differentiation Evidence


Regioisomeric Structure-Activity Relationship (SAR) Studies on Biphenylacetic Acid-Derived Pharmacophores

Investigators studying the impact of acetic acid substituent position (2- vs. 4-) on biphenyl NSAID pharmacology require the target compound as the ortho-substituted comparator to felbinac (4-BPAA). The distinct pharmacophore geometry of 2-BPAA cannot be replicated by 4-substituted analogs [Section 3, Evidence Item 1], making this compound essential for systematic SAR campaigns exploring how substitution position affects COX binding, anti-inflammatory potency, and gastrointestinal safety profiles [1].

Comparative Antispasmodic Screening in the Context of Polynuclear Carboxylic Acid Basic Ester Series

The target compound serves as a direct reference standard for antispasmodic screening within the Burtner and Cusic structural series. Its biphenyl scaffold provides a bridge between the non-bridged diphenylacetate esters (adiphenine, IC₅₀ nAChR α3β4 = 1.8 µM) and the fully bridged fluorene-9-carboxylate ester (6-fold more active than adiphenine) [Section 3, Evidence Item 2], allowing researchers to dissect the contribution of biphenyl conjugation to spasmolytic activity [2].

Inhalation or Intratracheal Prodrug Delivery Research Exploiting Pulmonary First-Pass Activation

The extensive pre-absorptive pulmonary first-pass metabolism (>80%) documented for biphenylacetic acid aliphatic esters makes the target compound relevant for pulmonary prodrug delivery research. The ionizable diethylaminoethyl promoiety differentiates it from neutral ester analogs in terms of pulmonary hydrolytic kinetics [Section 3, Evidence Item 4], supporting studies on lung-targeted delivery of biphenylacetic acid for localized anti-inflammatory effects while minimizing systemic exposure [3].

Aqueous Formulation Development of Biphenylacetic Acid Prodrugs Without Cyclodextrin Excipients

Formulators seeking water-soluble biphenylacetic acid prodrugs can leverage the hydrochloride salt form of the target compound, which provides pH-dependent aqueous solubility without requiring cyclodextrin complexation—a known requirement for neutral ester prodrugs like felbinac ethyl ester (EBA) [Section 3, Evidence Item 3]. This is particularly valuable for developing aqueous parenteral or ophthalmic formulations where cyclodextrin compatibility or osmolarity constraints limit excipient choice [4].

Quote Request

Request a Quote for 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.